molecular formula C13H10BrF2NO2S B4284902 N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide

N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide

Katalognummer B4284902
Molekulargewicht: 362.19 g/mol
InChI-Schlüssel: GXEIDVVWVFFKLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide, also known as BB-94, is a synthetic compound that belongs to the class of sulfonamide-based inhibitors. It was first synthesized in 1994 by British Biotech Pharmaceuticals Ltd. BB-94 has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for cell migration, invasion, and angiogenesis.

Wirkmechanismus

N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide is a broad-spectrum inhibitor of MMPs, which are zinc-dependent endopeptidases that degrade ECM proteins such as collagen, elastin, and laminin. MMPs are involved in many physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide binds to the active site of MMPs and inhibits their activity by preventing the cleavage of ECM proteins. This leads to the accumulation of ECM proteins around the tumor cells, which inhibits their migration and invasion.
Biochemical and Physiological Effects
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy and radiation therapy. N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in cancer progression and metastasis. N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has several advantages for lab experiments. It is a broad-spectrum inhibitor of MMPs, which makes it useful for studying the role of MMPs in various physiological and pathological processes. N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide also has a relatively short half-life in vivo, which can limit its effectiveness as an anticancer agent.

Zukünftige Richtungen

There are several potential future directions for the research on N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide. One direction is to develop more potent and selective inhibitors of MMPs that can overcome the limitations of N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide. Another direction is to explore the use of N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide in combination with other anticancer agents, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the potential use of N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide in other pathological conditions, such as inflammatory diseases and fibrosis, could be explored. Finally, the development of new methods for the delivery of N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide to tumors could improve its effectiveness as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of MMPs, which are overexpressed in many types of cancer and are implicated in tumor growth, invasion, and metastasis. N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has been shown to inhibit the invasion of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Eigenschaften

IUPAC Name

N-[(3-bromophenyl)methyl]-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO2S/c14-10-3-1-2-9(6-10)8-17-20(18,19)13-7-11(15)4-5-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEIDVVWVFFKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.